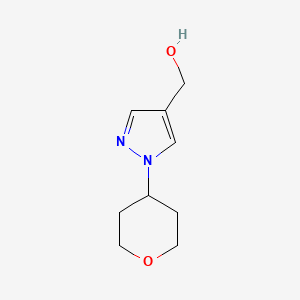

(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol

Description

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol (CAS 1038392-13-0, molecular formula C₉H₁₄N₂O₂) is a pyrazole-derived alcohol featuring a tetrahydro-2H-pyran-4-yl substituent at the 1-position of the pyrazole ring and a hydroxymethyl group at the 4-position. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of bioactive molecules. Its structure combines the rigidity of the pyran ring with the versatility of the pyrazole scaffold, enabling interactions with diverse biological targets.

Properties

IUPAC Name |

[1-(oxan-4-yl)pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-7-8-5-10-11(6-8)9-1-3-13-4-2-9/h5-6,9,12H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRZONFPNEGDLBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol generally proceeds via two key components:

- Preparation or availability of the tetrahydro-2H-pyran-4-yl moiety, often as (tetrahydro-2H-pyran-4-yl)methanol or related intermediates.

- Formation of the pyrazole ring substituted with the tetrahydropyran group and a methanol substituent at the 4-position.

Preparation of the (tetrahydro-2H-pyran-4-yl)methanol Intermediate

A critical intermediate is (tetrahydro-2H-pyran-4-yl)methanol, which can be synthesized efficiently from ethyl tetrahydro-2H-pyran-4-carboxylate by reduction.

- Reduction of ethyl tetrahydro-2H-pyran-4-carboxylate using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C for approximately 1 hour.

- Quenching the reaction with ethyl acetate followed by aqueous sodium hydroxide.

- Filtration through Celite and concentration under reduced pressure yields (tetrahydro-2H-pyran-4-yl)methanol as a colorless oil with high yield (~96%).

Reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction of ethyl ester | LiAlH4 in THF, 0°C, 1 h | 96 | Quench with ethyl acetate/NaOH |

| Work-up | Filtration, concentration | Product isolated as oil |

This method is well-established and provides a high yield of the intermediate alcohol, which is crucial for subsequent coupling reactions.

Formation of the Pyrazole Core and Substitution

The pyrazole ring bearing the tetrahydropyran substituent is typically constructed via pyrazole synthesis methods, followed by functionalization at the 4-position with a methanol group.

One reported approach involves:

- Starting from methyl 1H-pyrazole-4-carboxylate.

- Reduction of the ester to the corresponding (1H-pyrazol-4-yl)methanol using lithium aluminium hydride in THF at 0–20°C for 4 hours.

- Workup via Fieser method and filtration yields the pyrazolylmethanol with a yield of approximately 75.78%.

This step provides the pyrazole methanol moiety that can be further functionalized or coupled to the tetrahydropyran group.

Coupling of Pyrazole and Tetrahydropyran Moieties

The key step to obtain this compound involves coupling the pyrazole ring with the tetrahydropyran substituent.

- A Suzuki cross-coupling reaction is described where 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester is reacted with an aryl halide in the presence of a palladium catalyst.

- The reaction is carried out in a mixed solvent system such as THF-water or THF-toluene-water with a base like sodium carbonate.

- The palladium catalyst used is typically bis(triphenylphosphine)palladium(II) chloride, with catalyst loading optimized to minimize palladium residues (0.5–2 mol%, preferably 0.6–0.8 mol%).

- The reaction mixture is stirred at controlled temperatures, and the product is isolated by precipitation upon addition of water and filtration.

- Further treatment with dilute HCl in ethanol can remove protecting groups such as tetrahydropyranyl rings to yield the desired pyrazolylmethanol derivative.

- Reduced catalyst loading lowers costs and contamination.

- Avoidance of cumbersome distillation steps improves scalability.

- Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction efficiency.

- The overall yield for the multi-step sequence can reach approximately 84.5%.

Alternative Synthetic Routes and Functional Group Transformations

- The Mitsunobu reaction has been used to introduce substituents on the pyrazole ring under mild conditions using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents like THF or ethyl acetate.

- Boc-deprotection and coupling steps follow, employing reagents such as DIPEA, EDCI, and HOBt in dichloromethane to achieve the final compound or its derivatives.

Summary Table of Preparation Methods

| Step No. | Intermediate/Reaction | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | (Tetrahydro-2H-pyran-4-yl)methanol | LiAlH4 in THF, 0°C, 1 h; quench with NaOH | 96 | High yield reduction of ester |

| 2 | (1H-Pyrazol-4-yl)methanol | LiAlH4 in THF, 0–20°C, 4 h | 75.78 | Reduction of methyl pyrazole-4-carboxylate |

| 3 | Suzuki coupling to form pyrazole-tetrahydropyran | Pd(PPh3)2Cl2 catalyst, Na2CO3 base, THF-water, 0.6–0.8 mol% Pd | ~85 total yield (multi-step) | Efficient coupling with minimized Pd residues |

| 4 | Deprotection and purification | 10% HCl in ethanol, filtration, washing | - | Removal of protecting groups, isolation |

Research Findings and Practical Considerations

- The Suzuki coupling method is preferred for industrial scale due to its high yield, scalability, and ability to reduce palladium catalyst amounts, thereby lowering costs and residual metal contamination.

- Control of reaction temperature (0–15°C) and stoichiometry of acid/base during deprotection steps is critical to achieving high purity and yield.

- The isolation of intermediates by precipitation rather than distillation simplifies the process and reduces solvent use.

- The use of phase transfer catalysts and mixed solvent systems enhances reaction rates and product isolation efficiency.

Chemical Reactions Analysis

Types of Reactions

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, oxidized products like aldehydes and carboxylic acids, and reduced dihydropyrazole compounds.

Scientific Research Applications

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

Key Findings :

- The tetrahydro-2H-pyran-4-yl substituent in the target compound imparts conformational rigidity, which may enhance receptor binding compared to flexible analogs like [1-(2-phenylethyl)-1H-pyrazol-4-yl]methanol .

- Pyrazole derivatives with electron-withdrawing groups (e.g., 4-nitrophenyl in ) show enhanced antimicrobial activity, while electron-donating groups (e.g., methoxy in ) correlate with antinociceptive effects .

Biological Activity

(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tetrahydro-pyran moiety linked to a pyrazole ring. The molecular formula is , with a molecular weight of approximately 167.21 g/mol. This structural configuration is significant as it influences the compound's interactions with biological targets.

Anticonvulsant Activity

Research indicates that compounds with similar structural motifs exhibit anticonvulsant properties. For instance, derivatives of pyrazole have been studied for their ability to inhibit seizures in animal models. The mechanism often involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control .

Antitumor Activity

Compounds containing pyrazole and related heterocycles have shown promising antitumor activity. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 family proteins, which are pivotal in regulating cell death . The structure-activity relationship (SAR) analysis in similar compounds indicates that specific substitutions on the pyrazole ring enhance cytotoxicity against various cancer cell lines.

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Bcl-2 inhibition |

| Compound B | 1.98 ± 1.22 | Apoptosis induction |

Anti-inflammatory Properties

Emerging studies suggest that this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models, potentially offering therapeutic benefits for inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities associated with pyrazole derivatives:

- Anticonvulsant Studies : A study conducted on a series of pyrazole derivatives demonstrated significant anticonvulsant activity in rodent models, suggesting potential applications in treating epilepsy .

- Antitumor Efficacy : Research published in MDPI highlighted the cytotoxic effects of thiazole-containing compounds against cancer cells, indicating that modifications to the pyrazole structure could enhance antitumor activity .

- Inflammation Models : In vitro studies have shown that certain pyrazole derivatives can downregulate inflammatory markers in macrophages, indicating potential for treating chronic inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for (1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanol, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization of the pyrazole core. For example, tetrahydro-2H-pyran-4-yl groups can be introduced via nucleophilic substitution or coupling reactions. Key intermediates are monitored using thin-layer chromatography (TLC) and confirmed via FTIR (to identify C=N and O-H stretches) and NMR (to resolve proton environments in the pyrazole and tetrahydropyran rings). Mass spectrometry validates molecular weight and fragmentation patterns .

Q. Which spectroscopic methods are critical for verifying the purity and structure of this compound?

- FTIR : Identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹ for the methanol group, C=N at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm) and carbon types (e.g., tetrahydropyran carbons at δ 20–80 ppm).

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Cross-validation across techniques minimizes misassignment risks .

Q. What are the primary applications of this compound in medicinal chemistry?

Pyrazole derivatives are explored for anti-inflammatory, antitumor, and antimicrobial activities. The tetrahydropyran moiety enhances solubility and bioavailability, while the methanol group allows further derivatization (e.g., esterification for prodrug design). Biological screening often involves in vitro assays targeting enzymes like cyclooxygenase or kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

- Temperature Control : Lowering reaction temperatures reduces side reactions (e.g., over-alkylation).

- Catalyst Selection : Use of palladium catalysts for coupling reactions improves regioselectivity.

- Purification Strategies : Column chromatography with gradients (e.g., hexane/ethyl acetate) separates isomers. Recrystallization from ethanol or methanol enhances purity .

Q. How do structural modifications (e.g., substituent position on the pyrazole ring) affect bioactivity?

- Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Enhance binding to hydrophobic enzyme pockets (e.g., COX-2).

- Hydrophilic Groups (e.g., -OH, -OCH₃): Improve water solubility but may reduce membrane permeability. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to predict activity trends .

Q. What experimental approaches resolve contradictions between computational predictions and spectroscopic data?

- X-ray Crystallography : Provides definitive bond lengths/angles (e.g., dihedral angles between pyrazole and tetrahydropyran rings).

- Dynamic NMR : Detects conformational flexibility that may explain discrepancies in peak splitting.

- DFT Calculations : Compare optimized geometries with experimental data to refine computational models .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Prodrug Strategies : Replace the methanol group with ester prodrugs (hydrolyzed in vivo).

- Isosteric Replacements : Substitute tetrahydropyran with morpholine or piperidine rings. In vitro metabolic assays (e.g., microsomal stability tests) and pharmacokinetic profiling guide optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.